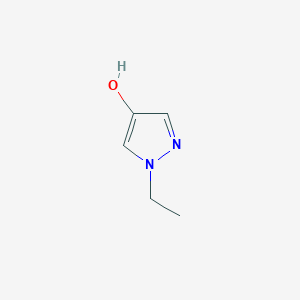

1-ethyl-1H-pyrazol-4-ol

Description

Overview of Pyrazole (B372694) Heterocycles in Academic Research

Historical Context and Significance of Pyrazole Derivatives

The history of pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, began in the late 19th century. numberanalytics.com The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. ijrpr.commdpi.comwikipedia.org Shortly after, in 1889, Edward Buchner achieved the first synthesis of the pyrazole compound. numberanalytics.commdpi.com The initial discovery that garnered significant attention was Knorr's 1883 synthesis of antipyrine, a pyrazolone (B3327878) derivative, which revealed the analgesic and antipyretic properties of this class of compounds. nih.gov

Since their discovery, pyrazole derivatives have become crucial scaffolds in medicinal chemistry and drug discovery. ijrpr.com Their wide-ranging biological activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. numberanalytics.comijrpr.comspringerprofessional.deglobalresearchonline.net Notable drugs incorporating a pyrazole ring include the anti-inflammatory celecoxib (B62257) (Celebrex) and the anabolic steroid stanozolol. wikipedia.org Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals like fungicides and herbicides, as well as materials science applications such as dyes and luminescent compounds. numberanalytics.comglobalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.gov

Role of Nitrogen-Based Heterocyclic Chemistry in Organic Synthesis and Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, representing a significant portion of all known organic compounds. openmedicinalchemistryjournal.comwisdomlib.org Their structural diversity and ability to engage in various chemical reactions make them essential for creating novel materials and therapeutic agents. wisdomlib.orgijnrd.org In medicinal chemistry, these compounds are invaluable, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) containing a nitrogen-based heterocyclic moiety. nih.gov

The significance of nitrogen heterocycles stems from their presence in numerous biologically vital molecules, including vitamins, hormones, antibiotics, and nucleic acids (e.g., adenine, guanine, cytosine, thymine). ijnrd.orgnih.gov The nitrogen atom's ability to form hydrogen bonds is a key factor in the biological activity of these molecules, allowing them to interact with specific biological targets like enzymes and receptors. nih.gov This makes them a favored scaffold in drug design, leading to the development of agents for a vast array of diseases. ijrpr.comnih.gov

Classification and Structural Features of Pyrazoles and Pyrazolones

Pyrazoles are classified as azoles, which are five-membered aromatic heterocyclic compounds. Specifically, pyrazole is characterized by a planar five-membered ring containing three carbon atoms and two adjacent nitrogen atoms (ortho-substitution). wikipedia.orgmdpi.com The pyrazole ring is aromatic, with six delocalized π-electrons, which imparts it with considerable stability. researchgate.net One nitrogen atom is a pyrrole-like proton donor, while the other is a pyridine-like proton acceptor, giving the ring amphoteric (both acidic and basic) properties. mdpi.comencyclopedia.pub

Pyrazolones are a subclass of pyrazole derivatives distinguished by a carbonyl group (=O) adjacent to a nitrogen atom within the ring. nih.govglobalresearchonline.net Depending on the position of the double bond and the carbonyl group, different isomers exist, such as 3-pyrazolones and 5-pyrazolones. nih.govcsic.es The presence of the carbonyl group alters the chemical properties compared to the parent pyrazole ring. The synthesis of these compounds often involves the condensation of a hydrazine (B178648) derivative with a β-ketoester, a classic method first demonstrated by Knorr. globalresearchonline.netprimachemicals.com

| Feature | Pyrazole | Pyrazolone |

|---|---|---|

| Core Structure | Five-membered ring with 3 carbons and 2 adjacent nitrogens | Pyrazole ring with an additional exocyclic carbonyl group |

| Aromaticity | Aromatic | Generally non-aromatic or weakly aromatic depending on substitution |

| Key Functional Group | Amine/imine-like nitrogens | Carbonyl (keto) group |

| Typical Synthesis | Condensation of 1,3-diketones with hydrazine wikipedia.org | Condensation of β-ketoesters with hydrazine globalresearchonline.net |

Research Rationale for Investigating 1-Ethyl-1H-pyrazol-4-ol

Structural Uniqueness and Potential for Diverse Applications

This compound is a distinct molecule within the pyrazole family. Its structure is defined by a pyrazole core, an ethyl group substituted at the N1 nitrogen atom, and a hydroxyl (-OH) group at the C4 position. This specific arrangement of functional groups suggests several areas of scientific interest.

The N1-ethyl group prevents the tautomerism often seen in unsubstituted pyrazoles, locking the molecule into a single isomeric form. mdpi.com This provides a structurally defined scaffold. The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's interaction with biological targets. Furthermore, this hydroxyl group offers a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivative compounds. Given the wide range of biological activities associated with pyrazole derivatives, from pharmaceuticals to agrochemicals, the unique substitution pattern of this compound makes it a candidate for investigation in these fields. numberanalytics.comglobalresearchonline.net

| Property | Value | Reference |

|---|---|---|

| CAS Number | 75702-85-1 | fluorochem.co.ukbldpharm.comsigmaaldrich.com |

| Molecular Formula | C5H8N2O | fluorochem.co.ukbldpharm.com |

| Molecular Weight | 112.13 g/mol | fluorochem.co.uksigmaaldrich.com |

| IUPAC Name | This compound | fluorochem.co.uksigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Gaps in Current Literature Pertaining Specifically to this compound

Despite the extensive research into pyrazole chemistry, a survey of the scientific literature reveals a significant gap concerning this compound. The majority of available information on this specific compound comes from the catalogs of chemical suppliers. fluorochem.co.ukbldpharm.comsigmaaldrich.com There is a notable lack of peer-reviewed studies detailing its synthesis, characterization, reactivity, or biological activity.

While research exists for structurally related compounds, such as 1-ethyl-1H-pyrazol-4-amine chemicalbook.com and other substituted pyrazoles used as intermediates in organic synthesis, medchemexpress.com dedicated research on the 4-ol derivative is scarce. This absence of foundational research presents a clear opportunity for investigation. Comprehensive studies are needed to explore the fundamental chemical and physical properties of this compound and to evaluate its potential in medicinal, agricultural, or materials science applications. Such research would fill a void in the current understanding of pyrazole derivatives and could uncover novel applications for this unique molecule.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWONCMDCEBQRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426898 | |

| Record name | 1-ethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-85-1 | |

| Record name | 1-ethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidaion

Spectroscopic methods are indispensable tools for confirming the identity and purity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. ¹H and ¹³C NMR are routinely used to determine the structure of organic molecules.

For pyrazole (B372694) derivatives, ¹H NMR spectra typically show characteristic signals for the protons on the pyrazole ring and any substituents. For instance, in a related compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the methyl protons attached to the pyrazole ring and the nitrogen atom appear as distinct singlets in the ¹H NMR spectrum. nih.gov

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are indicative of their electronic environment.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Pyrazole Derivative (Data for 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide) chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.27 | m | 3H | Aromatic protons |

| 7.1 | dd | 2H | Aromatic protons |

| 4.28 | t | 3H | -CH₂- |

| 3.71 | s | 3H | N-CH₃ |

| 3.18 | q | 3H | -CH₂- |

| 2.79 | t | 3H | -CH₂- |

| 2.35 | s | 3H | C-CH₃ |

| 2.27 | s | 3H | C-CH₃ |

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Pyrazole Derivative (Data for N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide) chemicalbook.com

| Chemical Shift (δc) ppm | Assignment |

|---|---|

| 147.13 | C (pyrazole ring) |

| 141.63 | C (pyrazole ring) |

| 134.39 | C (cyclohexene ring) |

| 122.18 | C (cyclohexene ring) |

| 115.17 | C (pyrazole ring) |

| 40.56 | -CH₂- |

| 37.2 | -CH₂- |

| 27.5 | -CH₂- (cyclohexene ring) |

| 24.65 | -CH₂- (cyclohexene ring) |

| 22.33 | -CH₂- (cyclohexene ring) |

| 21.85 | -CH₂- (cyclohexene ring) |

| 12.95 | -CH₃ |

| 10.43 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole derivatives, characteristic vibrational bands can be observed. For example, the FT-IR spectrum of N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide shows characteristic peaks for N-H stretching, C-H stretching, and C=C stretching, which helps in confirming the presence of the pyrazole ring and its substituents. chemicalbook.com

Table 3: Representative FT-IR Spectral Data for a Substituted Pyrazole Derivative (Data for N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide) chemicalbook.com

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3291 | N-H Stretching |

| 2938 | C-H Stretching |

| 1668 | C=C Stretching |

| 1567 | N-H Bending |

| 1423 | C-H Bending |

| 1316 | S=O Stretching |

| 1185 | S=O Stretching |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification, quantification, and structural elucidation of compounds in complex mixtures. In the analysis of pyrazole derivatives, LC-MS can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation. For instance, the analysis of fluindapyr, a pyrazole-containing fungicide, and its metabolites in water is performed using LC-MS/MS, demonstrating the utility of this technique for pyrazole compounds. researchgate.net

Computational Chemistry for Elucidating Molecular Properties and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of chemical research, allowing for the prediction and understanding of molecular properties and reactivity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including pyrazole derivatives. DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties, which complement experimental data.

Molecular Geometry Optimization

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For pyrazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These theoretical structures can then be compared with experimental data obtained from techniques like X-ray crystallography. For example, a DFT study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrated good agreement between the calculated and experimentally determined molecular structures. researchgate.net

HOMO-LUMO Energy Levels and Global Chemical Reactivity Descriptors

The electronic properties of pyrazole derivatives are frequently investigated using quantum mechanical calculations, particularly Density Functional Theory (DFT). eurasianjournals.com Central to these investigations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. rsc.orgresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. rsc.org From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's behavior. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule will undergo electronic changes.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η.

These descriptors provide a theoretical framework for understanding the reactivity and stability of pyrazole derivatives. rsc.org While specific experimental values for 1-ethyl-1H-pyrazol-4-ol are not detailed in the reviewed literature, the following table illustrates typical DFT-calculated values for related pyrazolopyridine compounds, demonstrating the application of these concepts. rsc.org

| Descriptor | Compound 4a (eV) | Compound 4b (eV) |

| EHOMO | -5.178 | -5.885 |

| ELUMO | -1.697 | -1.911 |

| Energy Gap (ΔE) | 3.481 | 3.975 |

| Chemical Hardness (η) | 1.740 | 1.987 |

| Chemical Softness (S) | 0.574 | 0.503 |

| Chemical Potential (μ) | -3.438 | -3.898 |

| Electrophilicity Index (ω) | 3.395 | 3.805 |

This table presents illustrative data for pyrazolopyridine derivatives as reported in academic research to demonstrate the types of descriptors calculated for the broader pyrazole class. rsc.org

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eurasianjournals.com This method is crucial in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the active sites of biological targets. nih.govnih.gov For pyrazole derivatives, docking studies have been extensively employed to explore their interactions with various protein kinases and enzymes implicated in diseases like cancer. nih.govnih.govnih.gov

The process involves placing the ligand into the protein's binding site in various conformations and orientations and scoring each pose based on factors like binding energy, hydrogen bond formation, and hydrophobic interactions. nih.govnih.gov A lower binding energy score typically indicates a more stable and favorable protein-ligand complex. nih.gov

Research on various pyrazole derivatives has demonstrated their potential as inhibitors for targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov Docking studies reveal that these compounds can fit deeply within the binding pockets of these proteins, forming key hydrogen bonds and other non-bonded interactions with active site amino acid residues. nih.govnih.gov For example, in studies involving tubulin, pyrazole-based compounds have shown the ability to bind effectively to the colchicine-binding site, an important target for anticancer agents. mdpi.com

The following table shows representative docking scores for a series of pyrazole hybrid compounds against the colchicine-binding site of tubulin, illustrating how this technique is used to rank potential inhibitors.

| Compound | Docking Score (kcal/mol) |

| Colchicine (Reference) | -7.25 |

| 5a | -8.54 |

| 5b | -8.42 |

| 5o | -9.15 |

| 5r | -8.77 |

This table contains example data from a study on pyrazole hybrid chalcone (B49325) conjugates to illustrate the output of molecular docking analyses. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of protein-ligand interactions compared to the static view provided by molecular docking. eurasianjournals.com MD simulations model the time-evolving behavior of atoms and molecules, allowing researchers to assess the stability of a ligand within a protein's binding site over a specific period, typically nanoseconds. nih.govresearchgate.net

After an initial docking pose is determined, an MD simulation is performed to observe how the complex behaves under simulated physiological conditions. nih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. researchgate.net

For pyrazole derivatives, MD simulations have been used to confirm the stability of docking results and to explore the most probable binding modes. nih.gov These simulations have shown that pyrazole-based inhibitors can form stable complexes with their target proteins, with minimal conformational changes and fluctuations over time. nih.gov This stability is often maintained by a consistent network of hydrogen bonds and hydrophobic interactions between the ligand and the active site residues, reinforcing the predictions made by initial docking studies. nih.govnih.gov

Iv. Advanced Research on Biological Activities and Mechanistic Investigations of 1 Ethyl 1h Pyrazol 4 Ol Derivatives

Medicinal Chemistry Applications of Pyrazole (B372694) Derivatives

Pyrazole derivatives are recognized for their significant therapeutic potential, demonstrating a broad spectrum of biological effects. mdpi.compharmaguideline.comnih.gov These compounds have been extensively investigated for their ability to act as antimicrobial, anticancer, anti-inflammatory, analgesic, antioxidant, antidiabetic, and antileishmanial agents. globalresearchonline.netijrar.orgorientjchem.org The unique structural features of the pyrazole ring allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. pharmaguideline.com

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting significant activity against a range of pathogenic bacteria and fungi. nih.govmdpi.com The structural versatility of the pyrazole scaffold allows for the synthesis of numerous derivatives with potent antimicrobial properties. nih.gov

Several studies have highlighted the efficacy of newly synthesized pyrazole derivatives. For instance, a series of pyrazole derivatives containing an imidazothiadiazole moiety demonstrated significant antimicrobial activity. nih.gov Notably, compounds 21c and 23h from this series exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin (B573) (MIC = 1 µg/mL). nih.gov

In another study, hydrazone derivatives of pyrazole-1-carbothiohydrazide, specifically compounds 21a–c and 22, displayed remarkable antibacterial and antifungal activities. nih.gov Compound 21a, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, was particularly effective, with MIC values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi, surpassing the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov

Furthermore, pyrazole-based sulfonamide derivatives have also been investigated for their antimicrobial potential. nih.gov Compounds 4b, 4d, and 4e from a synthesized series showed significant antimicrobial activity, which was attributed to the presence of specific structural motifs like acetamide (B32628) and quinoline (B57606) rings. nih.gov The antimicrobial activity of these compounds was evaluated using the agar (B569324) well diffusion method against selected bacterial and fungal strains. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 21c | Bacteria | 0.25 | nih.gov |

| 23h | Bacteria | 0.25 | nih.gov |

| 21a | Bacteria | 62.5-125 | nih.gov |

| 21a | Fungi | 2.9-7.8 | nih.gov |

The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have shown considerable promise in this field. ijnrd.orgbohrium.comijpsjournal.com Numerous studies have demonstrated the potent cytotoxic effects of various pyrazole-based compounds against a range of human cancer cell lines. ijpsjournal.comnih.govsrrjournals.com

One study focused on pyrazole derivatives as inhibitors of xanthine (B1682287) oxidase with anticolon cancer properties. nih.gov A particular derivative demonstrated significant anticancer activity against the human colon cancer cell line HCT-116, with an IC50 value of 4.2 μM. nih.gov This compound's anticancer effect was comparable to the standard drug doxorubicin (B1662922) against both HCT-116 and the hepatocellular carcinoma cell line HepG2. nih.gov

Hybrid compounds incorporating the pyrazole scaffold have also been a focus of anticancer research. The coupling of thiazolidinone and pyrazole moieties has led to the development of potent anticancer agents. ijnrd.org For instance, the compound 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one (4a) exhibited a significant inhibition rate against lung cancer cell lines. ijnrd.org Similarly, hybrid compounds of pyrazole and 1,2,3-triazole have shown cytotoxic effects against various cancer cells. ijnrd.org

Furthermore, pyrazole derivatives have been developed that are particularly effective against lung cell carcinoma (A549). srrjournals.com Research has also highlighted the potential of pyrazole derivatives to induce apoptosis and arrest the cell cycle in cancer cells. srrjournals.com For example, certain pyrazoline scaffolds derived from coumarin–carbazole chalcones were found to have a high binding affinity for CDK2 protein, a key regulator of the cell cycle. srrjournals.com

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 1 | HCT-116 (Colon) | 4.2 | nih.gov |

| Compound 1 | HepG2 (Liver) | 4.4 | nih.gov |

| Compound 1 | MCF-7 (Breast) | 17.8 | nih.gov |

| 4a | Lung Cancer | 31.01% inhibition | ijnrd.org |

| Pyrazole benzamide | HCT-116 (Colon) | 7.74‒82.49 µg/mL | srrjournals.com |

| Pyrazole benzamide | MCF-7 (Breast) | 4.98‒92.62 µg/mL | srrjournals.com |

Pyrazole derivatives have a long-standing history as anti-inflammatory and analgesic agents, with well-known drugs like celecoxib (B62257) and lonazolac (B1214889) belonging to this class. benthamdirect.comrjpbr.com Research continues to explore new pyrazole-based compounds with improved efficacy and reduced side effects. nih.gov

A study evaluating a series of newly synthesized pyrazole derivatives identified several compounds with promising anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory effects were assessed using carrageenan-induced rat paw edema and cotton-pellet-induced granuloma models. nih.gov The carboxyphenylhydrazone derivative (N7) was found to be more potent than its chlorophenyl counterpart (N6) in the cotton granuloma test, with a relative activity of 1.13 compared to celecoxib. nih.gov

Another novel pyrazole derivative, FR140423, demonstrated potent anti-inflammatory and analgesic effects. nih.gov This compound was found to be a selective cyclooxygenase-2 (COX-2) inhibitor, which is a key target for anti-inflammatory drugs. nih.gov In animal models, FR140423 showed dose-dependent anti-hyperalgesic effects that were five-fold more potent than indomethacin. nih.gov Interestingly, this compound also exhibited morphine-like analgesic effects that were blocked by the opioid antagonist naloxone, suggesting a unique mechanism of action. nih.gov

The fusion of the pyrazole nucleus with other heterocyclic rings, such as thiophene, has also been explored to develop new anti-inflammatory agents. benthamdirect.comrjpbr.com The combination of these two pharmacophores is intended to leverage their known anti-inflammatory and analgesic properties to create more effective compounds. benthamdirect.com

Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound | Model | Activity | Reference |

|---|---|---|---|

| N7 | Cotton Granuloma | 1.13 (relative to celecoxib) | nih.gov |

| N9 | Carrageenan-induced Paw Edema | 1.08 (relative to celecoxib) | nih.gov |

| FR140423 | Yeast-induced Hyperalgesia | 5-fold more potent than indomethacin | nih.gov |

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Pyrazole derivatives have been shown to possess notable antioxidant activity, acting as free radical scavengers. nih.govresearchgate.netnih.govjmchemsci.comresearchgate.net

The antioxidant potential of pyrazole-based sulfonamide derivatives has been investigated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov Compounds 4b, 4d, and 4e from a synthesized series exhibited significant antioxidant activity, comparable to the standard antioxidant, ascorbic acid. nih.gov

In another study, novel pyrazole and 2-oxo-3H-pyrimidine derivatives containing an imidazo[1,2-a]pyridine (B132010) moiety were synthesized and evaluated for their antioxidant activity. jmchemsci.com The results indicated that these compounds possessed excellent to moderate antioxidant capabilities when compared to ascorbic acid. jmchemsci.com

Furthermore, research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has highlighted their potential as potent antioxidants and inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov The pyrazole ring itself is believed to contribute to antioxidant activity by preventing oxidative stress and reducing lipid peroxidation. nih.gov

Table 4: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| Pyrazole-based sulfonamides (4b, 4d, 4e) | DPPH | Significant scavenging activity | nih.gov |

| Pyrazole derivatives with imidazo[1,2-a]pyridine | DPPH | Excellent to moderate activity | jmchemsci.com |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, NO, Superoxide | Potent radical scavenging | nih.gov |

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia, and the development of effective oral hypoglycemic agents is a major focus of pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds with antidiabetic and hypoglycemic properties. nih.govresearchgate.netnih.govfrontiersin.org

A study on pyrazole-3-one derivatives, designed based on docking studies with previously reported antidiabetic pyrazole compounds, identified a sulfonamide derivative (Compound 4) as the most potent hypoglycemic agent in the series. nih.gov The hypoglycemic activity of these synthesized compounds was evaluated in vivo using alloxan-induced diabetic rats, with metformin (B114582) as the standard drug. nih.gov

Another investigation into acyl pyrazole sulfonamides revealed their potential as α-glucosidase inhibitors, an important therapeutic target for managing type 2 diabetes. frontiersin.org All the synthesized compounds in this study were found to be more potent than the standard drug, acarbose (B1664774), with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org Compound 5a, in particular, displayed the highest antidiabetic activity with an IC50 of 1.13 µM. frontiersin.org

Furthermore, two pyrazole derivatives, Pyz-1 and Pyz-2, were synthesized and evaluated for their in vitro antidiabetic activity. nih.gov Both compounds showed potent inhibition of α-glucosidase and α-amylase, with Pyz-1 having an IC50 value of 75.62 µM for α-glucosidase, which is comparable to that of acarbose (72.58 µM). nih.gov

Table 5: Antidiabetic and Hypoglycemic Activity of Selected Pyrazole Derivatives

| Compound | Target/Model | Activity | Reference |

|---|---|---|---|

| Compound 4 (Sulfonamide derivative) | Alloxan-induced diabetic rats | Most potent in series | nih.gov |

| 5a | α-glucosidase | IC50 = 1.13 µM | frontiersin.org |

| Pyz-1 | α-glucosidase | IC50 = 75.62 µM | nih.gov |

| Pyz-2 | α-glucosidase | IC50 = 95.85 µM | nih.gov |

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and the search for new, effective, and less toxic treatments is a global health priority. Pyrazole derivatives have demonstrated significant antileishmanial activity, making them a promising scaffold for the development of new therapeutic agents against this disease. nih.govacademicjournals.orgresearchgate.netnih.govresearchgate.net

A series of pyrazolo(dihydro)pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov Compounds 6d and 6j from this series showed better activity against intracellular amastigotes than the standard drug miltefosine (B1683995). nih.gov Further in vivo studies with compound 6j in a mouse model showed significant clearance of the parasite from the spleen and liver. nih.gov

In another study, a series of pyrazole derivatives were screened for their in vitro antileishmanial activity against Leishmania donovani and Leishmania aethiopica. academicjournals.org Most of the synthesized compounds exhibited better activity than miltefosine. academicjournals.org Notably, compound IIIb was found to be the most active against L. donovani, with an IC50 value of 0.0112 µg/mL, which was significantly lower than that of both miltefosine and amphotericin B deoxycholate. academicjournals.org

Furthermore, a study evaluating fourteen pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major identified seven compounds with promising antileishmanial activity, with IC50 values ranging from 34.79 to 43.55 µg/mL, compared to the standard drug Glucantime (IC50 = 97.31 µg/mL). nih.gov The most potent activity was observed for compounds P12 and P14, with IC50 values of 34.79 and 38.51 µg/mL, respectively. nih.gov

Table 6: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound | Species | Activity (IC50) | Reference |

|---|---|---|---|

| 6j | Leishmania donovani | >91% splenic clearance | nih.gov |

| IIIb | Leishmania donovani | 0.0112 µg/mL | academicjournals.org |

| P12 | Leishmania major | 34.79 µg/mL | nih.gov |

| P14 | Leishmania major | 38.51 µg/mL | nih.gov |

Neuropharmacological Effects

Derivatives of the pyrazole scaffold have demonstrated notable neuropharmacological potential. Research into specifically designed pyrazole compounds has uncovered anxiolytic-like and antidepressant-like activities. For instance, the piperazine (B1678402) derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) showed significant anxiolytic and antidepressant effects in mouse models. nih.gov The mechanisms for these actions were found to be modulated by both the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov

Furthermore, certain aryl azole derivatives containing the pyrazole nucleus have been evaluated for neuroprotective activity. In an in vitro assay using an N-methyl-D-aspartate (NMDA) toxicity model, these compounds exhibited neuroprotective effects ranging from 15% to 40%. nih.gov Another study focused on pyrazole derivatives as selective inhibitors of monoamine oxidase (MAO), an important enzyme target in the treatment of neurological disorders. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent and selective inhibitors of the MAO-A isoform. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of 1-ethyl-1H-pyrazol-4-ol derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying their molecular architecture.

The type, position, and electronic nature of substituent groups on the pyrazole ring are critical determinants of biological activity. researchgate.net Key factors influencing the pharmacological profile include:

Electronic Effects : The presence of electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the pyrazole ring, affecting its binding affinity to biological targets. researchgate.net

Hydrophobicity : Hydrophobic groups like phenyl and methyl can improve membrane permeability, while hydrophilic groups such as hydroxyl (-OH) and amino (-NH2) enhance aqueous solubility. A balance is necessary for optimal bioavailability. researchgate.net

Steric Factors : The size and spatial arrangement of substituents can facilitate or hinder interactions with target sites. Bulky groups may cause steric hindrance, whereas smaller substituents might allow for a better fit within a receptor or enzyme's active site. researchgate.net

Research on N-(1H-pyrazol-4-yl)carboxamides as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) demonstrated that replacing a polar pyrazolopyrimidine core with more lipophilic bicyclic cores, such as pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazine, significantly improved cell permeability while maintaining high potency. nih.gov In a series of pyrazole-based inhibitors, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against the meprin α enzyme in the low nanomolar range. scispace.com Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) decreased activity, while a cyclopentyl group resulted in similar activity, highlighting the importance of the substituent's size and lipophilicity. scispace.com

The following table summarizes the effects of different substituents on the anticancer activity of pyrazole derivatives in various cell lines.

| Compound Series | Base Structure | Substituent (R) | Cell Line | Activity (IC₅₀/GI₅₀) |

| Pyrazole-arylethanone | Pyrazole-arylethanone | 4-Cl | HCT-116 | 1.1 µM |

| Pyrazole-arylethanone | Pyrazole-arylethanone | 4-F | HCT-116 | 1.6 µM |

| Pyrazole-arylethanone | Pyrazole-arylethanone | 4-OCH₃ | Huh-7 | 3.3 µM |

| N-phenyl-1H-pyrazole-4-carboxamide | N-phenyl-1H-pyrazole-4-carboxamide | Unspecified | HCT116 | 0.39 µM |

| N-phenyl-1H-pyrazole-4-carboxamide | N-phenyl-1H-pyrazole-4-carboxamide | Unspecified | MCF-7 | 0.46 µM |

| Benzofuropyrazole | Benzofuropyrazole | 4-F-Ph | K562 | 0.26 µM |

| Benzofuropyrazole | Benzofuropyrazole | 4-F-Ph | A549 | 0.19 µM |

Data compiled from multiple sources. nih.govencyclopedia.pubmdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, can be a critical modulator of biological activity. Chiral pyrazole derivatives, which exist as non-superimposable mirror images (enantiomers), often exhibit different potencies and selectivities for their biological targets.

A study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase (MAO) inhibitors highlighted the importance of stereochemistry. nih.gov The researchers performed a chromatographic separation of the enantiomers for the most potent chiral compounds. Subsequent in vitro biological evaluation of the separated enantiomers revealed that they possessed distinct inhibitory activities and selectivity for the MAO-A isoform. nih.gov For example, the (-)-6 enantiomer was three times more potent than the (+)-6 enantiomer, demonstrating that the specific spatial orientation of the molecule significantly impacts its interaction with the enzyme's active site. nih.gov

The regioselectivity of reactions used to synthesize pyrazole derivatives is also crucial, as it determines the final position of substituents on the heterocyclic ring, which in turn dictates the molecule's biological function. nih.gov

| Compound | Enantiomer | Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity Index (SI) |

| Compound 6 | (-)-6 | MAO-A | 2 nM | 165,000 |

| (+)-6 | MAO-A | 6 nM | 166,666 | |

| Compound 11 | (-)-11 | MAO-A | 4 nM | 80,000 |

| (+)-11 | MAO-A | 7 nM | 38,571 |

Data sourced from a study on MAO inhibitors. nih.gov

Mechanistic Investigations of Biological Action

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. These investigations often involve enzyme inhibition assays and cellular studies.

Many pyrazole derivatives function by inhibiting specific enzymes involved in disease pathways. Enzyme inhibition assays are used to quantify the potency of these compounds, typically reported as an IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) or Kᵢ (the inhibition constant).

Pyrazole derivatives have been identified as inhibitors of a wide range of enzymes. For example, certain derivatives show potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. nih.govencyclopedia.pub Others have been developed as inhibitors of Aurora-A kinase, a protein involved in cell cycle regulation, making them potential anticancer agents. encyclopedia.pub Kinetic competition assays have been used to confirm the binding mode of pyrazole inhibitors, with one study determining a competitive binding mode for an inhibitor of the DapE enzyme. nih.gov

| Derivative Class | Target Enzyme | Result (IC₅₀ / Kᵢ) |

| N-phenyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | 0.16 µM |

| Pyrazole-benzenesulfonamide | COX-2 | 38.73 nM |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | MAO-A | 2 nM (Kᵢ) |

| Pyrazole N-aryl sulfonate | COX-2 | Potent Inhibition |

| Pyrazole-based analog | DapE | 17.9 µM |

Data compiled from multiple sources. nih.govnih.govencyclopedia.pubmdpi.com

Cellular studies provide critical insights into the effects of pyrazole derivatives on biological systems. Cytotoxicity assays, often performed on various cancer cell lines, measure a compound's ability to kill or inhibit the proliferation of cancer cells.

A broad spectrum of pyrazole derivatives has demonstrated significant cytotoxic and anti-proliferative effects against numerous human cancer cell lines, including those from lung (A549), colon (HCT-116), breast (MCF-7), and liver (HepG2) cancers. nih.govmdpi.com For example, pyrazole N-aryl sulfonate derivatives, designed as selective COX-2 inhibitors, were found to effectively suppress the growth and migration of oral squamous cell carcinoma (OSCC) cells. mdpi.com These compounds were also noted to have lower cytotoxicity in normal VERO cells, indicating a degree of selectivity for cancer cells. mdpi.com Anti-inflammatory activity is also assessed at the cellular level, often by measuring the inhibition of inflammatory mediators in specific cell lines. nih.gov

| Compound/Derivative | Cell Line | Biological Effect | Result (IC₅₀ / GI₅₀) |

| Pyrazole derivative 5b | K562 (Leukemia) | Cytotoxicity | 0.021 µM |

| Pyrazole derivative 4a | A549 (Lung) | Cytotoxicity | 0.19 µM |

| Pyrazole-containing amide | HCT-116 (Colon) | Cytotoxicity | 1.1 µM |

| Pyrazole-containing amide | MCF-7 (Breast) | Cytotoxicity | 3.3 µM |

| Pyrazole N-aryl sulfonate | CAL-27 (Oral) | Cytotoxicity | IC₅₀ < 100 µM |

| Ethyl-carboxylate derivative | A549 (Lung) | Cytotoxicity | 26 µM |

Data compiled from multiple sources. nih.govmdpi.commdpi.com

Binding Affinity to Biological Targets (e.g., Enzymes, Receptors)

Derivatives of the pyrazole scaffold have demonstrated significant binding affinity to a diverse range of biological targets, including enzymes and receptors critical to various cellular signaling pathways. Research has highlighted their potential as inhibitors or agonists, with affinities often measured by metrics such as binding energy, IC50, and EC50 values.

Computational docking studies have been employed to predict the binding affinity of pyrazole derivatives to protein kinases, which are crucial in cancer and other hyper-proliferative disorders. nih.govresearchgate.netnih.gov For instance, specific 1H-pyrazole derivatives have shown strong predicted binding energies for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.netnih.gov One study revealed minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2 for different pyrazole compounds. nih.govnih.gov

In the realm of G-protein coupled receptors, 4-(phenyl)thio-1H-pyrazole derivatives have been identified as novel agonists for GPR109A, a high-affinity niacin receptor. nih.gov One such derivative exhibited an EC50 value of 45 nM in a calcium mobilization assay, an activity level comparable to that of niacin itself. nih.gov

Furthermore, pyrazole derivatives have shown potent inhibitory activity against other enzyme classes. A series of 1H-pyrazole-4-carboxylic acid ethyl esters were reported as potent inhibitors of neutrophil chemotaxis stimulated by IL-8 and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLPOMe), with the most active compound displaying an IC50 value between 0.19 and 2 nM. nih.gov Newly synthesized pyrazole-carboxamides bearing a sulfonamide moiety have also been evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. nih.gov Molecular docking predicted strong binding affinities for these compounds, with calculated binding scores of -9.3 for hCA I and -8.5 for hCA II for the most active derivative, values superior to the standard inhibitor acetazolamide. nih.gov

Table 1: Binding Affinity of Selected Pyrazole Derivatives to Biological Targets

| Derivative Class | Target | Measurement | Value |

|---|---|---|---|

| 1,3,4-Thiadiazole-substituted 1H-pyrazole | VEGFR-2 (2QU5) | Binding Energy | -10.09 kJ/mol |

| 1,3,4-Thiadiazole-substituted 1H-pyrazole | Aurora A (2W1G) | Binding Energy | -8.57 kJ/mol |

| 1,3,4-Thiadiazole-substituted 1H-pyrazole | CDK2 (2VTO) | Binding Energy | -10.35 kJ/mol |

| 4-(phenyl)thio-1H-pyrazole | GPR109A | EC50 | 45 nM |

| 1H-pyrazole-4-carboxylic acid ethyl ester | fMLP-OMe induced neutrophil chemotaxis | IC50 | 0.19–2 nM |

| Pyrazole-carboxamide | Human Carbonic Anhydrase I (hCA I) | Binding Score | -9.3 |

Interaction with Specific Protein Targets

The biological activity of this compound derivatives is fundamentally linked to their molecular interactions with specific protein targets. Docking studies have provided insights into these interactions, revealing that pyrazole derivatives can fit deeply within the binding pockets of various kinases. nih.govresearchgate.netnih.gov These studies indicate that the compounds are potential inhibitors of protein targets such as VEGFR-2, Aurora A, and CDK2, forming reasonable hydrogen bonds within the active sites. nih.govnih.gov The stability of these interactions is further suggested by favorable van der Waals, hydrogen bonding, and desolvation energy values. nih.govresearchgate.net

Specific examples of these interactions include:

Protein Kinases (VEGFR-2, Aurora A, CDK2): A series of pyrazole derivatives substituted with 1,3,4-thiadiazole (B1197879) moieties were docked with several protein kinases implicated in cancer. nih.govresearchgate.netnih.gov The results showed that compounds such as 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole and 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole could bind effectively to the ATP-binding sites of VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.netnih.gov This binding is believed to be responsible for the potential inhibition of kinase activity. nih.gov

G-Protein Coupled Receptors (GPR109A): In the case of the niacin receptor GPR109A, 4-(phenyl)thio-1H-pyrazole derivatives were identified as agonists. nih.gov A key finding was that introducing a 1-(pyrazin-2-oyl) group resulted in G-protein-biased agonists that did not induce the recruitment of β-arrestin, a pathway linked to the flushing side effect of niacin. nih.gov This demonstrates that specific substitutions on the pyrazole core can modulate downstream signaling pathways by altering the conformation of the receptor upon binding. nih.gov

Carbonic Anhydrases (hCA I and hCA II): Pyrazole-carboxamide derivatives containing sulfonamide groups have been shown to interact with human carbonic anhydrase isozymes. nih.gov The binding mechanism involves interactions between the pyrazole-carboxamide scaffold and amino acid residues within the active site of hCA I and hCA II. nih.gov These interactions are strong enough to suggest that these compounds could be effective inhibitors of the enzymes. nih.gov

Table 2: Pyrazole Derivatives and Their Specific Protein Target Interactions

| Derivative/Compound | Specific Protein Target | PDB ID | Type of Interaction |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | 2QU5 | Potential Inhibitor |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | 2W1G | Potential Inhibitor |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 | 2VTO | Potential Inhibitor |

| 4-(phenyl)thio-1-(pyrazin-2-oyl)-1H-pyrazole | GPR109A | N/A | G-protein-biased Agonist |

V. Potential Applications in Materials Science and Agricultural Chemistry

Optoelectronic and Photophysical Properties

Detailed studies concerning the optoelectronic and photophysical properties of 1-ethyl-1H-pyrazol-4-ol are not extensively documented in publicly accessible scientific literature. The following subsections explore the general characteristics of pyrazole (B372694) derivatives, which may provide a theoretical framework for future investigations into this compound.

Fluorescent Properties of Pyrazole Derivatives

The fluorescence of pyrazole derivatives is a subject of significant scientific interest. Generally, the pyrazole ring itself is not fluorescent; however, when appropriate substituents are attached, the resulting molecules can exhibit remarkable photophysical properties. These properties include high fluorescence quantum yields, significant Stokes shifts, and solvatochromic behavior, where the color of the emitted light changes with the polarity of the solvent.

The specific fluorescent properties of this compound have not been characterized in detail. Research into this area would be necessary to determine its potential as a fluorescent material.

Applications in Organic Materials, Sensors, and Photovoltaic Devices

The diverse and tunable photophysical properties of pyrazole derivatives have led to their investigation for use in a variety of organic materials. Their ability to act as ligands for metal ions has made them valuable components in the development of chemical sensors. In this application, the pyrazole-containing molecule is designed to bind with a specific ion or molecule, resulting in a detectable change in its optical properties, such as a change in color or fluorescence.

In the field of photovoltaics, pyrazole derivatives have been explored for their potential use in organic solar cells. Their electron-donating or -accepting properties can be tailored through chemical modification, making them suitable for use in the active layers of these devices.

While the broader class of pyrazoles shows promise in these areas, there is no specific research available on the application of this compound in organic materials, sensors, or photovoltaic devices.

Agricultural Chemistry Applications

The application of pyrazole derivatives in agriculture is well-established, with several commercialized products containing this chemical scaffold. These applications primarily leverage the biological activity of pyrazole compounds.

Herbicidal Activity and Inhibition of Plant Growth Regulation Enzymes

Many pyrazole derivatives have been found to exhibit herbicidal activity. One of the key mechanisms of action for some herbicidal pyrazoles is the inhibition of plant growth regulation enzymes. For instance, certain pyrazole-containing herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for pigment biosynthesis in plants. Inhibition of this enzyme leads to bleaching of the plant tissue and ultimately, plant death.

Substituted pyrazole compounds have also been investigated as plant growth regulants, capable of affecting processes such as growth retardation and flowering. However, specific studies on the herbicidal activity of this compound or its ability to inhibit plant growth regulation enzymes are not present in the current body of scientific literature.

Development of Pesticides

The pyrazole chemical structure is a key component in a number of commercialized pesticides, including insecticides and fungicides. The mode of action for these pesticides can vary widely depending on the specific substitutions on the pyrazole ring. For example, some pyrazole-based insecticides act as neurotoxins by targeting the nervous systems of insects.

While the potential for developing pesticides based on the pyrazole scaffold is clear, there is no available research detailing the development of pesticides specifically from this compound.

Vi. Conclusion and Future Research Directions

Summary of Current Research on 1-Ethyl-1H-pyrazol-4-ol and Pyrazole (B372694) Derivatives

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science. rsc.orgijcrt.org This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, forms the core scaffold of numerous compounds with a vast spectrum of biological activities. researchgate.net The versatility of the pyrazole ring has led to its incorporation into a wide array of commercially available pharmaceuticals and agrochemicals. nih.govmdpi.com Research has firmly established that pyrazole derivatives exhibit significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant activities. researchgate.netmdpi.comijnrd.orgnih.gov The synthesis of these derivatives is well-documented, with classical methods such as the Knorr pyrazole synthesis, which involves the cyclocondensation of β-dicarbonyl compounds with hydrazines, still being widely used alongside more modern, regioselective approaches. nih.govmdpi.com

In stark contrast to the extensive body of research on the pyrazole class, there is a notable absence of published scientific studies focusing specifically on This compound . Its existence is primarily documented in the catalogues of chemical suppliers, indicating its availability as a synthetic building block. glpbio.comdoronscientific.com However, dedicated research into its synthesis, characterization, and potential applications has not been reported in peer-reviewed literature. The current understanding of this compound is therefore limited to its basic chemical structure—a pyrazole ring N-substituted with an ethyl group and featuring a hydroxyl group at the C4 position.

The table below summarizes the well-documented biological activities of the general pyrazole scaffold, highlighting the therapeutic potential that derivatives of this class often exhibit.

Table 1: Established Biological Activities of Pyrazole Derivatives This table is for informational purposes and is based on general findings for the pyrazole class.

| Therapeutic Area | Specific Activity/Target |

|---|---|

| Oncology | Inhibition of various kinases (e.g., CDK2, VEGFR-2), tubulin polymerization inhibition, antiproliferative activity against numerous cancer cell lines. mdpi.comnih.govnih.gov |

| Inflammation | Inhibition of cyclooxygenase (COX) enzymes, reduction of inflammatory mediators. nih.gov |

| Infectious Diseases | Antibacterial, antifungal, and antiviral properties. nih.govnih.gov |

| Neurology | Anticonvulsant and antidepressant effects. researchgate.netmdpi.com |

| Analgesia | Central and peripheral analgesic effects. researchgate.netijnrd.org |

Identification of Research Gaps and Unexplored Avenues for this compound

The lack of dedicated studies on this compound presents several clear research gaps. The potential of this specific molecule remains entirely hypothetical, based only on the known activities of its parent chemical class.

Synthesis and Characterization: The most fundamental research gap is the absence of a published, optimized, and thoroughly characterized synthetic route for this compound. While general methods for preparing 4-hydroxypyrazoles have been reported, such as the oxidation of pyrazole-4-boronic acid pinacol (B44631) esters, a detailed investigation into reaction conditions, yield optimization, and purification for this specific N-ethyl derivative is lacking. chemicalbook.com Furthermore, comprehensive spectroscopic and crystallographic data has not been published.

Biological Evaluation: This represents the most significant unexplored avenue. No in vitro or in vivo studies have been reported to assess the biological activity of this compound. Its potential efficacy in areas where pyrazoles are known to be active—such as oncology, inflammation, and microbiology—is completely unknown.

Structure-Activity Relationship (SAR) Studies: Without experimental data, it is impossible to place this compound within the broader SAR landscape of pyrazole derivatives. The specific influence of the N1-ethyl group in combination with the C4-hydroxyl group on receptor binding or enzyme inhibition has not been investigated. Understanding these contributions is critical for rational drug design.

Material Science Applications: The potential of this compound in material science is another major gap. Pyrazoles can act as versatile ligands in coordination chemistry or as functional monomers in polymer synthesis. rsc.org The specific coordination properties of this compound with various metal ions, and its potential to be polymerized or incorporated into larger material frameworks, have not been explored.

Future Prospects in Synthesis, Biological Evaluation, and Material Applications

The identified research gaps provide a clear roadmap for future investigations into this compound. A systematic exploration of this compound could yield valuable scientific insights and potentially lead to new applications.

Future Prospects in Synthesis: A primary objective for future research should be the development of an efficient and regioselective synthesis for this compound. A logical approach would be the cyclocondensation reaction between ethylhydrazine (B1196685) and a suitable three-carbon building block possessing the required functionality for generating the 4-hydroxyl group, such as formylacetic acid or its synthetic equivalents. mdpi.commetu.edu.tr Key challenges will include controlling the regioselectivity to ensure the ethyl group is exclusively on the N1 position and optimizing the reaction for high yield and purity.

Future Prospects in Biological Evaluation: Given the broad bioactivity of the pyrazole scaffold, a comprehensive screening program for this compound is warranted. Initial research should focus on in vitro assays targeting areas where pyrazoles have shown proven success. The following table outlines a potential research plan for the initial biological characterization of this compound.

Table 2: Proposed Future Research Plan for the Biological Evaluation of this compound

| Research Area | Proposed Assays | Rationale |

|---|---|---|

| Oncology | MTT/CellTiter-Glo viability assays against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116). nih.gov | To determine its potential as an antiproliferative agent, a common activity for pyrazole derivatives. |

| Kinase inhibition assays (e.g., against CDK, VEGFR). mdpi.com | Many pyrazole-based anticancer agents function as kinase inhibitors. | |

| Inflammation | COX-1/COX-2 enzyme inhibition assays. nih.gov | To investigate its potential as a selective or non-selective anti-inflammatory agent, similar to celecoxib (B62257). |

| Microbiology | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). nih.gov | To explore its potential as a novel antimicrobial agent. |

| Antioxidant Activity | DPPH radical scavenging and FRAP assays. | To assess its ability to neutralize free radicals, a property found in some pyrazole structures. nih.gov |

Future Prospects in Material Applications: The unique structure of this compound suggests potential applications in materials science. The 4-hydroxyl group offers a reactive site for further functionalization, such as esterification or etherification, to create novel monomers for polymerization or building blocks for supramolecular chemistry. Additionally, the molecule could be investigated as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes. The N2 nitrogen of the pyrazole ring and the oxygen of the hydroxyl group could act as a bidentate chelation site, potentially forming stable complexes with interesting catalytic, magnetic, or photophysical properties.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Formylacetic acid |

Q & A

Basic: What are the standard synthetic routes for 1-ethyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines under reflux conditions. For example, analogous pyrazole derivatives have been synthesized using phenylhydrazine in ethanol under basic hydrolysis to yield carboxylate intermediates, which are subsequently functionalized . Optimization involves adjusting reaction time (8–12 hours), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in polar solvents (e.g., ethanol). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure solution employs direct methods in SHELXS, while refinement uses SHELXL for least-squares minimization. Hydrogen-bonding networks are analyzed using Mercury or Olex2. For pyrazole derivatives, typical R-factors < 0.05 are achievable with high-resolution data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services. Spills should be neutralized with inert absorbents (vermiculite) and treated with 10% sodium bicarbonate solution. Pyrazole derivatives may exhibit exothermic decomposition; avoid contact with strong oxidizers .

Advanced: How can reaction yields be improved for this compound derivatives in multi-step syntheses?

Employ Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., p-toluenesulfonic acid), and microwave-assisted heating. For example, microwave irradiation (100–150 W, 80–120°C) reduces reaction times from hours to minutes. In situ FTIR or NMR monitors intermediate formation. For challenging steps (e.g., cyclization), use phase-transfer catalysts (tetrabutylammonium bromide) to enhance interfacial reactivity .

Advanced: What computational methods predict hydrogen-bonding patterns in this compound crystals?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates molecular electrostatic potential (MEP) surfaces, identifying hydrogen-bond donors/acceptors. Graph set analysis (Etter’s rules) classifies motifs like or . Tools like CrystalExplorer visualize Hirshfeld surfaces to quantify intermolecular interactions (e.g., O–H···N vs. C–H···π). For pyrazoles, the 4-hydroxyl group often forms bifurcated bonds with adjacent nitrogen atoms .

Advanced: Can electrochemical methods enable functionalization of this compound?

Yes. Electrochemical oxidative aromatization converts dihydropyrazoles to pyrazoles using constant current (5–10 mA/cm²) in divided cells with Pt electrodes. Electrolytes like TBAP (tetrabutylammonium perchlorate) in acetonitrile facilitate electron transfer. For example, 1H-pyrazoles are synthesized from dihydro precursors with >90% yield under 4.5 F charge. Post-reaction, silica gel filtration removes byproducts .

Advanced: How does substituent position affect the biological activity of this compound analogs?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF₃) at the 3-position enhance antimicrobial potency by increasing membrane permeability. In contrast, bulky substituents (e.g., aryl groups) at the 1-position improve selectivity for kinase inhibitors. Docking simulations (AutoDock Vina) with target proteins (e.g., CYP450) validate binding modes. Bioisosteric replacement (e.g., tetrazole for carboxylate) can optimize metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.